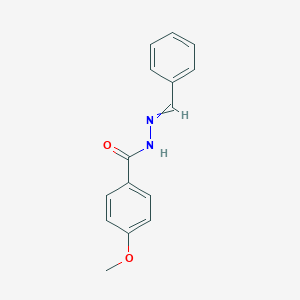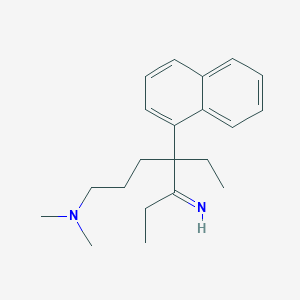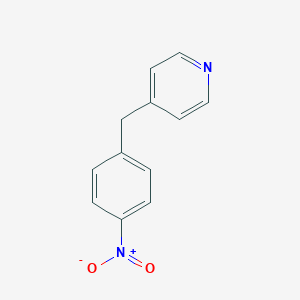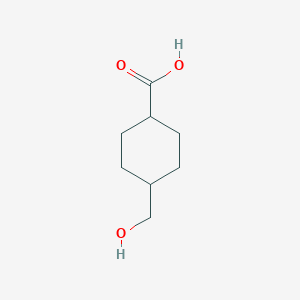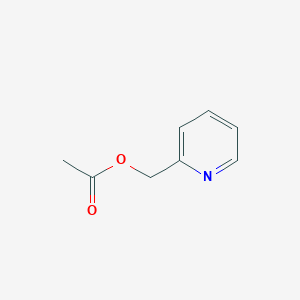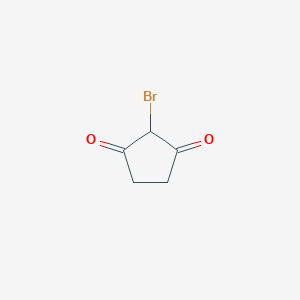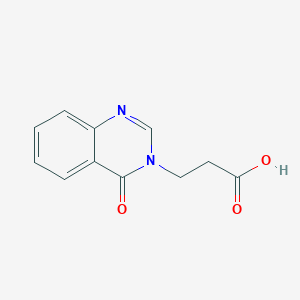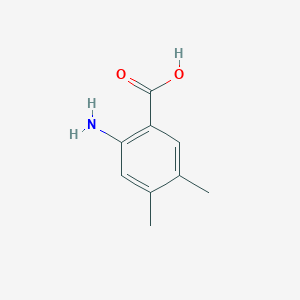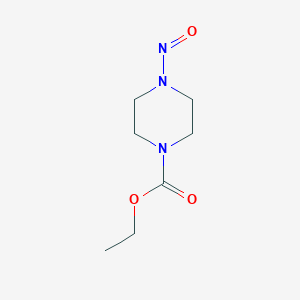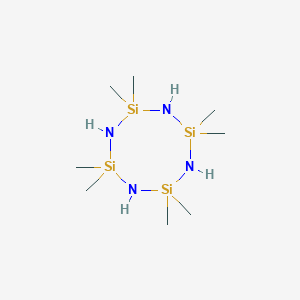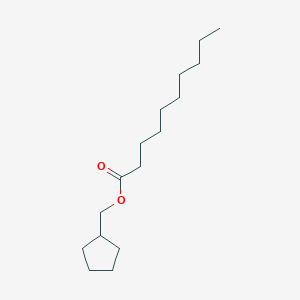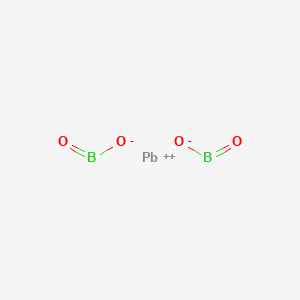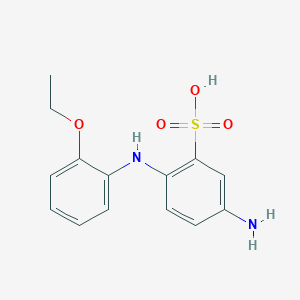![molecular formula C25H20N4O4 B086910 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide CAS No. 13753-72-5](/img/structure/B86910.png)
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide, also known as HONH-Ph-NH-CO-Nap-OCH3, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is not fully understood. However, it is believed that this compound acts as a chelating agent, forming a complex with metal ions such as copper and zinc. This complex formation leads to a change in the optical properties of the compound, making it useful in analytical chemistry applications.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities. These activities make it a potential candidate for the development of drugs for the treatment of various diseases such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its high selectivity towards metal ions such as copper and zinc. This selectivity makes it useful in the determination of trace amounts of these metals in biological samples. Additionally, this compound has a high molar extinction coefficient, making it useful in spectrophotometric measurements. However, one of the limitations of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its low solubility in water, which can make it challenging to use in some applications.
Direcciones Futuras
There are several future directions for the research of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3. One of the directions is the development of new synthetic routes for the compound that can improve its yield and solubility. Additionally, there is a need for more studies to understand the mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 and its potential applications in drug development. Furthermore, there is a need for more studies to investigate the biochemical and physiological effects of this compound to determine its potential use in the treatment of various diseases.
Conclusion
In conclusion, 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry. The synthesis method of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps, and it has been used in various scientific research applications. Although the mechanism of action and biochemical and physiological effects of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 are not fully understood, it has potential applications in drug development and the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps. The first step is the preparation of 4-aminoacetophenone, which is then reacted with hydroxylamine hydrochloride to form 4-(hydroxyimino) acetophenone. The resulting compound is then reacted with 4-nitrobenzenediazonium chloride to form 4-(hydroxyiminomethyl)phenyl diazonium chloride. This compound is then reacted with 3-hydroxy-2-naphthoic acid to form 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has been used in various scientific research applications. One of the significant applications is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper. 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
Número CAS |
13753-72-5 |
|---|---|
Nombre del producto |
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
Fórmula molecular |
C25H20N4O4 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O4/c1-33-20-12-10-18(11-13-20)27-25(31)22-14-17-4-2-3-5-21(17)23(24(22)30)29-28-19-8-6-16(7-9-19)15-26-32/h2-15,30,32H,1H3,(H,27,31) |
Clave InChI |
KHSLVOXXCDXGFS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



